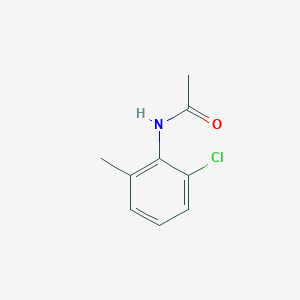

N-(2-chloro-6-methylphenyl)acetamide

Description

BenchChem offers high-quality N-(2-chloro-6-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-6-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloro-6-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-6-4-3-5-8(10)9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGNPYWQUOSOSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401019 | |

| Record name | N-(2-chloro-6-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21352-09-0 | |

| Record name | N-(2-chloro-6-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-chloro-6-methylphenyl)acetamide

Abstract

N-(2-chloro-6-methylphenyl)acetamide (CAS No. 21352-09-0), also known as 2'-Chloro-6'-methylacetanilide, is a substituted aromatic amide of significant interest in synthetic organic chemistry. Its structure, featuring a sterically hindered aniline derivative, makes it a valuable intermediate and a target for methodological studies. This guide provides a comprehensive overview of its fundamental properties, a representative synthesis protocol, key safety considerations, and an exploration of the potential applications of this and structurally related compounds. While extensive experimental data for this specific molecule is limited in public literature, this document consolidates available information and provides expert-driven, field-proven methodologies for its synthesis and handling, aimed at researchers and professionals in drug development and chemical synthesis.

Core Molecular Identity and Physicochemical Properties

N-(2-chloro-6-methylphenyl)acetamide is characterized by an acetamide group attached to a 2-chloro-6-methylaniline backbone. The ortho-substitution on the phenyl ring with both a chloro and a methyl group creates significant steric hindrance around the amide nitrogen, which influences its chemical reactivity, crystal packing, and biological interactions.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

| Property | Value | Source |

| CAS Number | 21352-09-0 | PubChem[1] |

| Molecular Formula | C₉H₁₀ClNO | PubChem[1] |

| Molecular Weight | 183.63 g/mol | PubChem[1] |

| IUPAC Name | N-(2-chloro-6-methylphenyl)acetamide | PubChem[1] |

| Synonyms | 2'-Chloro-6'-methylacetanilide, 2-Chloro-6-methylacetaniline | PubChem[1] |

| SMILES | CC1=C(C(=CC=C1)Cl)NC(=O)C | PubChem[1] |

| InChIKey | VFGNPYWQUOSOSR-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 (Computed) | 1.2 | PubChem[1] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 1 | PubChem[1] |

Note: Experimental data on properties such as melting point, boiling point, and solubility for this specific compound are not widely available. Researchers should perform their own characterization.

Synthesis and Characterization

The primary route for synthesizing N-(2-chloro-6-methylphenyl)acetamide is the N-acetylation of its corresponding aniline precursor, 2-chloro-6-methylaniline. This is a classic nucleophilic acyl substitution reaction.

Causality of the Synthetic Approach

The lone pair of electrons on the nitrogen atom of the 2-chloro-6-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. Acetic anhydride is often preferred over acetyl chloride in a laboratory setting for this type of reaction. While acetyl chloride is more reactive, it produces corrosive HCl gas as a byproduct. Acetic anhydride is easier to handle and yields acetic acid, which can be neutralized during the workup. The addition of a weak base like sodium acetate is crucial; it acts as an acid scavenger, neutralizing the generated acid and driving the equilibrium towards the product.

Representative Experimental Protocol: N-Acetylation

This protocol is a well-established, general method for the acetylation of substituted anilines and should be adapted and optimized for the specific substrate.

Materials:

-

2-chloro-6-methylaniline (1.0 eq)

-

Acetic anhydride (1.1 eq)

-

Glacial acetic acid (as solvent)

-

Sodium acetate (optional, as base)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-chloro-6-methylaniline in a minimal amount of glacial acetic acid.

-

Addition of Reagent: Slowly add 1.1 equivalents of acetic anhydride to the solution while stirring. An exothermic reaction may be observed.

-

Reaction: Gently heat the mixture to reflux (approximately 118°C) and maintain for 30-60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Quenching and Precipitation: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice-cold water with constant stirring. This will hydrolyze any excess acetic anhydride and cause the acetamide product to precipitate out of the aqueous solution.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove acetic acid and other water-soluble impurities.

-

Purification: The crude N-(2-chloro-6-methylphenyl)acetamide can be purified by recrystallization. A common solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization

The final product should be characterized to confirm its identity and purity.

-

Melting Point: Determine the melting point and compare it to any available literature values (though none were found in the searches). A sharp melting range indicates high purity.

-

Spectroscopy:

-

FT-IR: Expect characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹), and C-Cl stretching (around 750-800 cm⁻¹).

-

¹H NMR: Expect signals for the two methyl groups, the aromatic protons, and the N-H proton. The chemical shifts will be influenced by the substitution pattern.

-

¹³C NMR: Expect distinct signals for the aromatic carbons, the methyl carbons, and the carbonyl carbon.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight (183.63 g/mol ), with a characteristic M+2 isotopic pattern due to the presence of chlorine.

-

Synthesis Workflow Diagram

The logical flow of the synthesis and purification process is depicted below.

Caption: Workflow for the synthesis and purification of N-(2-chloro-6-methylphenyl)acetamide.

Applications and Biological Significance

While direct biological activity or large-scale applications for N-(2-chloro-6-methylphenyl)acetamide are not extensively documented, the broader class of chloroacetanilide and acetamide compounds are of immense importance in agrochemicals and pharmaceuticals.

-

Herbicide Intermediates: Many structurally related N-aryl chloroacetamides are crucial intermediates in the synthesis of herbicides. For example, 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide is a key precursor for widely used herbicides like Metolachlor and Acetochlor.[2] These herbicides typically function by inhibiting cell division in weeds.[3][4][5]

-

Fungicidal Potential: There is evidence that related structures possess fungicidal properties. 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide, a di-chloro analog, is described as a fungicide used for crop protection and against fungal infections, acting by inhibiting protein synthesis.[6] This suggests that N-(2-chloro-6-methylphenyl)acetamide could be a scaffold for developing new antifungal agents.

-

Pharmaceutical Research: Substituted acetamides are common motifs in drug molecules. Although no specific therapeutic role has been assigned to the title compound, other N-substituted phenylacetamides have shown a range of biological activities, including anticonvulsant properties.[7] Its primary role is likely as a building block in the synthesis of more complex molecules for drug discovery pipelines.

Safety and Handling

A self-validating safety protocol requires treating any compound with limited toxicological data with a high degree of caution.

-

GHS Hazard Classification: According to the European Chemicals Agency (ECHA) inventory, N-(2-chloro-6-methylphenyl)acetamide is classified as Acute Toxicity 4, Oral (H302): Harmful if swallowed .[1]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

-

Handling Precautions: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. If swallowed, seek immediate medical attention.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

- Breaux, E. J. (1986). Mode of action of acetochlor. Weed Science, 34(Supplement 1), 39-43.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 28). The Versatility of 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide in Agricultural Chemical Production. Retrieved February 2, 2026, from [Link]

-

Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. PubChem Compound Database. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(2-chloro-6-methylphenyl)acetamide. PubChem Compound Database. Retrieved February 2, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Assessing herbicide efficacy and selectivity for weed management and enhancing the production of non-GMO soybean cultivation. Retrieved February 2, 2026, from [Link]

-

Preprints.org. (2024, April 8). Assessing Herbicide Efficacy and Susceptibility for Weed Management and Enhancing Production of Non-GMO Soybean Cultivation. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2025, September 12). Assessing herbicide efficacy and selectivity for weed management and enhancing the production of non-GMO soybean cultivation. Retrieved February 2, 2026, from [Link]

Sources

- 1. N-(2-chloro-6-methylphenyl)acetamide | C9H10ClNO | CID 4226596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. biosynth.com [biosynth.com]

- 7. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

Structural Dynamics and Synthetic Utility of N-(2-chloro-6-methylphenyl)acetamide

[1]

CAS Registry Number: 21352-09-0 Molecular Formula: C₉H₁₀ClNO Molecular Weight: 183.63 g/mol IUPAC Name: N-(2-chloro-6-methylphenyl)acetamide Synonyms: 2'-Chloro-6'-methylacetanilide; 1-Acetamido-2-chloro-6-methylbenzene[1]

Molecular Architecture & Electronic State

The "Ortho-Effect" and Steric Inhibition of Resonance

The defining feature of N-(2-chloro-6-methylphenyl)acetamide is the 2,6-disubstitution pattern on the phenyl ring.[1] Unlike unsubstituted acetanilide, where the amide nitrogen lone pair can participate effectively in resonance with the aromatic ring (planar conformation), the bulky chlorine atom at position 2 and the methyl group at position 6 create significant steric strain.

-

Non-Planarity: To minimize steric clash between the amide oxygen/methyl group and the ortho-substituents, the amide bond rotates out of the plane of the phenyl ring. This "twisted" conformation (dihedral angle typically >60°) effectively decouples the amide resonance from the aromatic system.

-

Conformational Locking: The molecule exhibits atropisomerism-like behavior on short timescales.[1] Nuclear Magnetic Resonance (NMR) studies of similar ortho-substituted acetanilides suggest a preference for the syn conformation where the amide N-H bond is oriented toward the chlorine atom, potentially stabilized by a weak intramolecular hydrogen bond (N-H···Cl).

Electronic Distribution

The electronic environment is dominated by the inductive effects of the substituents:

-

2-Chloro (Inductive Withdrawal): Pulls electron density from the ring, deactivating the meta position (relative to the amide) but directing electrophilic attack to the para position (position 4) due to lone-pair donation (though this is sterically hindered).[1]

-

6-Methyl (Inductive Donation): Weakly activates the ring.[1]

-

Net Result: The amide nitrogen is less basic than in unsubstituted anilines due to the electron-withdrawing acetyl group, but the steric twist prevents full delocalization, making the nitrogen slightly more nucleophilic than in planar acetanilides.

Synthetic Pathways & Optimization

The synthesis of N-(2-chloro-6-methylphenyl)acetamide is generally achieved via the acetylation of its parent amine, 2-chloro-6-methylaniline.[1] The critical challenge lies in synthesizing the aniline precursor itself, as direct chlorination of o-toluidine often yields mixtures of isomers (4-chloro vs. 6-chloro).[1]

Pathway Visualization (DOT)[1]

Figure 1: Synthetic route from nitro-aniline precursor to final acetamide.[1]

Detailed Experimental Protocol

Objective: Synthesis of N-(2-chloro-6-methylphenyl)acetamide from 2-chloro-6-methylaniline.

Reagents:

-

Glacial Acetic Acid (Solvent, 3-5 volumes)[1]

-

Sodium Acetate (0.1 eq, catalyst)

Step-by-Step Methodology:

-

Dissolution: In a 3-neck round-bottom flask equipped with a reflux condenser and thermometer, dissolve 2-chloro-6-methylaniline (e.g., 10 g) in glacial acetic acid (30 mL).

-

Acetylation: Add acetic anhydride (1.2 equivalents) dropwise over 15 minutes. The reaction is exothermic; maintain temperature below 60°C to prevent di-acetylation.[1]

-

Reflux: Heat the mixture to 90-100°C for 2 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The amine spot should disappear.

-

Quenching: Cool the mixture to room temperature and pour slowly into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a white/off-white solid.[1]

-

Workup: Filter the precipitate. Wash the filter cake with cold water (3 x 50 mL) to remove residual acetic acid.

-

Purification: Recrystallize from ethanol-water (1:1) or toluene to yield needle-like crystals.[1]

-

Drying: Dry in a vacuum oven at 50°C for 6 hours.

Self-Validation Check:

-

Yield: Expected >85%.

-

Purity: Check melting point. If the range is broad (>2°C), recrystallize again.

Analytical Profiling & Characterization

Accurate identification requires distinguishing this isomer from its 4-chloro or alpha-chloro analogs.[1]

Physicochemical Properties

| Property | Value/Description | Note |

| Physical State | White crystalline solid | Needles from EtOH |

| Melting Point | 148–152°C (Predicted) | Note: 2,6-dimethyl analog melts at 150°C |

| Solubility | Soluble in DMSO, MeOH, CHCl₃ | Insoluble in water |

| LogP | ~2.1 | Moderate lipophilicity |

Spectroscopic Data (Diagnostic)

¹H NMR (400 MHz, CDCl₃):

-

δ 2.15 (s, 3H): Acetyl methyl group (-CO-CH ₃).[1]

-

δ 2.28 (s, 3H): Aryl methyl group (Ar-CH ₃).[1]

-

δ 7.10 - 7.35 (m, 3H): Aromatic protons.[1] The splitting pattern (typically a doublet-doublet-triplet overlap) confirms the 1,2,3-substitution pattern.[1]

-

δ 7.80 (br s, 1H): Amide N-H. Broadened due to quadrupole broadening from Nitrogen and exchange.

IR Spectrum (KBr):

Industrial & Biological Relevance[4]

Herbicide Intermediate & Metabolite

While N-(2-chloro-6-methylphenyl)acetamide is a stable molecule, it is most biologically relevant as a metabolite or degradation product of chloroacetanilide herbicides (e.g., Acetochlor, Metolachlor).[1]

-

Metabolic Pathway: Herbicides containing the 2-ethyl-6-methylaniline moiety often degrade via oxidative dealkylation.[1] The N-dealkylation of these herbicides can yield N-(2-chloro-6-methylphenyl)acetamide as a transient species before hydrolysis to the toxic aniline.[1]

-

Environmental Monitoring: This molecule serves as a reference standard in environmental toxicology to track the breakdown of commercial agrochemicals in soil and groundwater.

Pharmaceutical Scaffold

The 2,6-disubstitution pattern is pharmacologically privileged in local anesthetics (e.g., Lidocaine, Mepivacaine).

-

Structure-Activity Relationship (SAR): The 2-chloro-6-methyl substitution provides a "steric shield" around the amide bond, protecting it from rapid enzymatic hydrolysis by plasma esterases/amidases.[1] This extends the half-life of drugs built on this scaffold compared to unhindered analogs.[1]

Biological Degradation Pathway (DOT)[1]

[1][5]

Safety & Handling Protocol

Hazard Classification (GHS):

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

-

Skin/Eye Irritation: Category 2.[1]

-

Aquatic Toxicity: Acute/Chronic Category 2 (Toxic to aquatic life).[1]

Handling Procedures:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Containment: Handle powder in a fume hood to avoid inhalation of dust.

-

Waste Disposal: Do not dispose of down the drain. Collect in halogenated organic waste containers for high-temperature incineration.[1]

References

-

PubChem. (2025).[1] N-(2-chloro-6-methylphenyl)acetamide (CAS 21352-09-0).[1][3][4] National Library of Medicine.[1] Available at: [Link][1]

-

Gowda, B. T., et al. (2008). Structural studies on N-(phenyl)-acetamides: Effect of ortho-substitution. Acta Crystallographica Section E. (Contextual reference for ortho-substituted acetanilide conformations). Available at: [Link][1]

- Roberts, T. R., et al. (1998). Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry.

Sources

- 1. Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)- [webbook.nist.gov]

- 2. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]

- 3. N-(2-chloro-6-methylphenyl)acetamide | C9H10ClNO | CID 4226596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(2-chloro-6-methylphenyl)acetamide [stenutz.eu]

A Comprehensive Technical Guide to the Synthesis of N-(2-chloro-6-methylphenyl)acetamide from 2-chloro-6-methylaniline

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of N-(2-chloro-6-methylphenyl)acetamide, a key intermediate in the pharmaceutical and agrochemical industries. The document details a reliable and reproducible synthetic pathway starting from 2-chloro-6-methylaniline. It encompasses a thorough examination of the reaction mechanism, a step-by-step experimental protocol, and critical considerations for process optimization and safety. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights and a self-validating methodology.

Introduction

N-(2-chloro-6-methylphenyl)acetamide is a significant molecule in organic synthesis, primarily serving as a precursor for various bioactive compounds. Its structure, featuring a substituted phenyl ring and an acetamide group, makes it a versatile building block. The synthesis of this compound from 2-chloro-6-methylaniline via N-acetylation is a fundamental and widely employed transformation in organic chemistry. This guide aims to provide a detailed and practical framework for this synthesis, emphasizing the underlying chemical principles and best practices for achieving high yield and purity.

The acetylation of anilines is a classic example of nucleophilic acyl substitution.[1] In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetylating agent, in this case, acetic anhydride.[1] The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct.[2]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of N-(2-chloro-6-methylphenyl)acetamide from 2-chloro-6-methylaniline and acetic anhydride proceeds through a nucleophilic acyl substitution mechanism. The key steps are outlined below:

-

Nucleophilic Attack: The nitrogen atom of 2-chloro-6-methylaniline, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetic anhydride. This leads to the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This results in the departure of the acetate ion, a good leaving group.

-

Deprotonation: The resulting protonated amide is then deprotonated, typically by a weak base such as sodium acetate or another molecule of the starting aniline, to yield the final product, N-(2-chloro-6-methylphenyl)acetamide, and acetic acid as a byproduct.

The presence of a base, such as sodium acetate, is crucial as it neutralizes the acetic acid formed during the reaction, preventing the protonation of the starting aniline, which would render it non-nucleophilic.[2]

Caption: Reaction mechanism for the N-acetylation of 2-chloro-6-methylaniline.

Experimental Protocol

This protocol outlines a reliable method for the synthesis of N-(2-chloro-6-methylphenyl)acetamide.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-chloro-6-methylaniline | 141.60 | 5.0 g | 0.0353 |

| Acetic Anhydride | 102.09 | 4.0 mL (4.32 g) | 0.0423 |

| Sodium Acetate | 82.03 | 4.4 g | 0.0536 |

| Deionized Water | 18.02 | 100 mL | - |

| Ethanol (95%) | 46.07 | As needed | - |

| Hydrochloric Acid (conc.) | 36.46 | ~1 mL | - |

Equipment

-

250 mL Erlenmeyer flask

-

100 mL beaker

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter flask

-

Hot plate

-

Melting point apparatus

Step-by-Step Procedure

-

Dissolution of Starting Material: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of 2-chloro-6-methylaniline in 50 mL of deionized water. Add approximately 1 mL of concentrated hydrochloric acid to facilitate dissolution. Stir the mixture until a clear solution is obtained.[3]

-

Preparation of Sodium Acetate Solution: In a separate 100 mL beaker, dissolve 4.4 g of sodium acetate in 50 mL of deionized water.

-

Acetylation Reaction: To the stirred solution of 2-chloro-6-methylaniline hydrochloride, add 4.0 mL of acetic anhydride in one portion.[4]

-

Precipitation: Immediately after the addition of acetic anhydride, add the sodium acetate solution to the reaction mixture. A white precipitate of N-(2-chloro-6-methylphenyl)acetamide should form instantly.[3]

-

Crystallization and Isolation: Cool the reaction mixture in an ice bath for 15-20 minutes to ensure complete precipitation.[4] Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water.

-

Purification by Recrystallization: Transfer the crude product to a beaker and add a minimal amount of hot 95% ethanol to dissolve the solid.[3] Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

-

Drying and Characterization: Dry the purified product in a desiccator. Determine the yield and characterize the product by its melting point and spectroscopic methods (e.g., IR, NMR). The expected melting point is around 143-148°C.[5]

Caption: Experimental workflow for the synthesis of N-(2-chloro-6-methylphenyl)acetamide.

Safety and Handling

-

2-chloro-6-methylaniline: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes. Handle in a fume hood.

-

Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive. Handle with extreme care, using appropriate PPE.

The final product, N-(2-chloro-6-methylphenyl)acetamide, is harmful if swallowed and causes serious eye irritation.[5][6]

Results and Discussion

The described protocol provides a reliable method for the synthesis of N-(2-chloro-6-methylphenyl)acetamide with a good expected yield. The use of sodium acetate is critical to buffer the reaction mixture and drive the equilibrium towards the product.[3] Recrystallization from ethanol is an effective method for purifying the crude product, removing unreacted starting materials and byproducts.[7]

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. The melting point should be sharp and within the literature range. Infrared (IR) spectroscopy should show a characteristic C=O stretching frequency for the amide group (around 1660 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy will provide definitive structural confirmation.

Conclusion

This technical guide has presented a detailed and practical pathway for the synthesis of N-(2-chloro-6-methylphenyl)acetamide from 2-chloro-6-methylaniline. By following the outlined experimental protocol and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate. The discussion of the reaction mechanism provides a solid theoretical foundation for understanding and potentially optimizing the synthesis.

References

-

Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

-

Science Homepage. (n.d.). Acetylation reaction of aniline to acetanilide. Retrieved from [Link]

- Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-chloro-6-methylphenyl)acetamide. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2020). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

- 1. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. assets-global.website-files.com [assets-global.website-files.com]

- 5. echemi.com [echemi.com]

- 6. N-(2-chloro-6-methylphenyl)acetamide | C9H10ClNO | CID 4226596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-Depth Technical Guide to the Chemical Reactivity Profile of N-(2-chloro-6-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Reactivity of a Versatile Chemical Scaffold

N-(2-chloro-6-methylphenyl)acetamide, a member of the chloroacetamide class of compounds, represents a significant scaffold in both agrochemical and pharmaceutical research. Its utility as a key intermediate in the synthesis of widely used herbicides underscores its industrial importance.[1][2] Furthermore, the inherent reactivity of the chloroacetamide moiety, coupled with the substituted phenyl ring, presents a platform for the development of novel bioactive molecules. This guide, intended for the discerning researcher, aims to provide a comprehensive technical overview of the chemical reactivity profile of N-(2-chloro-6-methylphenyl)acetamide, moving beyond a simple recitation of facts to an exploration of the underlying principles that govern its chemical behavior. By understanding the causality behind its reactions, scientists can better harness its potential in the design of new herbicides, fungicides, and therapeutic agents.

Synthesis of N-(2-chloro-6-methylphenyl)acetamide: A Foundational Protocol

The primary and most efficient route to N-(2-chloro-6-methylphenyl)acetamide is through the nucleophilic acyl substitution of 2-chloro-6-methylaniline with a chloroacetylating agent. This reaction is a cornerstone of amide synthesis and its successful execution is critical for obtaining a high-purity starting material for further reactivity studies.

Underlying Principles of Synthesis

The reaction hinges on the nucleophilicity of the amino group on the 2-chloro-6-methylaniline ring and the electrophilicity of the carbonyl carbon in the chloroacetylating agent, typically chloroacetyl chloride. The presence of an ortho-chloro and ortho-methyl group on the aniline ring introduces steric hindrance, which can influence the reaction rate. However, the electron-donating nature of the methyl group slightly enhances the nucleophilicity of the amine, facilitating the reaction. A base is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Detailed Experimental Protocol: Synthesis of N-(2-chloro-6-methylphenyl)acetamide

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

2-chloro-6-methylaniline

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Pyridine)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-6-methylaniline (1 equivalent) in the anhydrous solvent under a nitrogen atmosphere.

-

Base Addition: Add the tertiary amine base (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.05 equivalents), dissolved in a small amount of the anhydrous solvent, to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(2-chloro-6-methylphenyl)acetamide as a solid.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of N-(2-chloro-6-methylphenyl)acetamide.

Core Chemical Reactivity Profile

The reactivity of N-(2-chloro-6-methylphenyl)acetamide is dominated by two key features: the electrophilic α-carbon of the chloroacetyl group and the amide functionality.

Nucleophilic Substitution at the α-Carbon

The chlorine atom on the acetyl group is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This is the most exploited aspect of its reactivity for the synthesis of more complex molecules. A wide range of nucleophiles, including amines, thiols, and alkoxides, can displace the chloride ion.[3]

Causality: The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, facilitating nucleophilic substitution. The reaction typically proceeds via an SN2 mechanism.

Representative Reaction:

N-(2-chloro-6-methylphenyl)acetamide + Nu- → N-(2-Nu-acetyl-6-methylphenyl)acetamide + Cl-

(where Nu- = a nucleophile)

Hydrolysis of the Amide Bond

The amide bond in N-(2-chloro-6-methylphenyl)acetamide can be cleaved under both acidic and basic conditions, although it is generally more resistant to hydrolysis than esters.

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water. This is followed by the departure of 2-chloro-6-methylamine.

-

Base-Catalyzed Hydrolysis: Hydroxide ion directly attacks the carbonyl carbon. This is generally a slower process for amides compared to esters due to the lower electrophilicity of the carbonyl carbon. The hydrolysis of chloroacetic acid under strong alkaline conditions has been shown to be a second-order reaction.[4]

Table 1: General Conditions for Amide Hydrolysis

| Condition | Reagents | Typical Temperature | Product |

| Acidic | Aq. HCl or H2SO4 | Reflux | 2-chloro-6-methylaniline and chloroacetic acid |

| Basic | Aq. NaOH or KOH | Reflux | 2-chloro-6-methylaniline and sodium chloroacetate |

Reduction of the Amide

The amide group can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH4).[5] Weaker reducing agents such as sodium borohydride (NaBH4) are generally not effective for amide reduction.[2]

Causality: The resonance stabilization of the amide bond makes it less reactive towards reduction compared to ketones or aldehydes. Strong hydride donors are required to overcome this stability.

Experimental Protocol: Reduction with LiAlH4 (Illustrative)

-

In a flame-dried flask under a nitrogen atmosphere, suspend LiAlH4 in an anhydrous ether solvent (e.g., diethyl ether, THF).

-

Slowly add a solution of N-(2-chloro-6-methylphenyl)acetamide in the same solvent to the LiAlH4 suspension at 0 °C.

-

After the addition, allow the mixture to warm to room temperature and then reflux for several hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting aluminum salts and extract the filtrate with an organic solvent.

-

Dry the organic layer and concentrate to obtain the corresponding amine.

Diagram: Key Reactivity Pathways

Caption: Major chemical reactivity pathways of N-(2-chloro-6-methylphenyl)acetamide.

Stability Profile

Understanding the stability of N-(2-chloro-6-methylphenyl)acetamide is crucial for its handling, storage, and application.

Thermal Stability

N-(2-chloro-6-methylphenyl)acetamide is a relatively stable solid at room temperature. However, at elevated temperatures, it will decompose. Thermal decomposition can lead to the release of hazardous gases.[6]

Table 2: Hazardous Decomposition Products

| Decomposition Product | Chemical Formula |

| Carbon Monoxide | CO |

| Carbon Dioxide | CO2 |

| Nitrogen Oxides | NOx |

| Hydrogen Chloride Gas | HCl |

Insight: Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine the precise decomposition temperature and thermodynamic parameters of N-(2-chloro-6-methylphenyl)acetamide.[7][8]

Photochemical Stability

Chloroacetamide herbicides are known to undergo photodegradation in the environment.[9] The primary photochemical reactions involve dechlorination and hydroxylation. The quantum yield for the photodegradation of related compounds can be determined to quantify their environmental persistence.[10]

Biological Activity and Implications for Drug Development

The chloroacetamide scaffold is a "privileged structure" in medicinal chemistry and agrochemistry, exhibiting a wide range of biological activities.

Herbicidal Activity

N-(2-chloro-6-methylphenyl)acetamide is a precursor to several commercial herbicides, including metolachlor and acetochlor.[2] The mode of action of chloroacetamide herbicides involves the inhibition of very-long-chain fatty acid synthesis in susceptible plants, leading to a cessation of cell division and growth.[11][12]

Antimicrobial Potential

Several N-aryl-2-chloroacetamides have demonstrated significant antibacterial and antifungal properties.[13][14] The presence of the α-chloro group is often crucial for this activity, as it can act as an electrophile and alkylate key biological macromolecules in pathogens.[15] For instance, 2-chloro-N-(2-chloro-6-methylphenyl)acetamide has been shown to be effective against phytopathogenic fungi.[6]

Table 3: Representative Antimicrobial Activity of a Related Chloroacetamide

| Compound | Organism | MIC (µg/mL) | Reference |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 512 | [15] |

Insight for Drug Development: The reactivity of the α-chloro group, while essential for bioactivity, also presents a challenge in terms of potential off-target effects and toxicity. Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies can be employed to optimize the balance between efficacy and safety by modifying the substituents on the phenyl ring.[7][16] Cytotoxicity assays are crucial to evaluate the therapeutic window of any new derivative.

Conclusion: A Scaffold of Opportunity

N-(2-chloro-6-methylphenyl)acetamide is more than just an agrochemical intermediate; it is a versatile chemical entity with a rich and exploitable reactivity profile. Its synthesis is straightforward, and the reactivity of its chloroacetamide moiety provides a gateway to a diverse array of chemical transformations. For researchers in drug discovery, the inherent biological activity of this class of compounds, coupled with the potential for chemical modification, offers a promising starting point for the development of new therapeutic agents. A thorough understanding of its chemical reactivity, as outlined in this guide, is the first and most critical step in unlocking the full potential of this valuable chemical scaffold.

References

-

Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. Asian Journal of Chemistry. [Link]

-

2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide - NIH. [Link]

-

Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - MDPI. [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. [Link]

-

N-(2-chloro-6-methylphenyl)acetamide | C9H10ClNO | CID 4226596 - PubChem. [Link]

-

(PDF) 2-Chloro-N-phenylacetamide - ResearchGate. [Link]

-

19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. [Link]

-

Alkylating Reactivity and Herbicidal Activity of Chloroacetamides - PubMed. [Link]

-

Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO 2 /UV-A - MDPI. [Link]

- CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google P

-

Oxidation of alcohols with permanganate or dichromate - YouTube. [Link]

-

Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial. [Link]

-

Mode of Action for Chloroacetamides and Functionally Related Compounds - ResearchGate. [Link]

-

2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. [Link]

-

Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water - PubMed. [Link]

-

X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen - MDPI. [Link]

-

Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. [Link]

-

Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed. [Link]

-

Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. [Link]

-

Determination of IC50 values obtained from the cytotoxicity... - ResearchGate. [Link]

-

NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry - YouTube. [Link]

-

Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides1 - Cambridge University Press & Assessment. [Link]

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments. [Link]

-

Nucleophilic substitution reactions on chlorinated thiophene derivatives as basis for the synthesis of thienoanellated O,N- and S,N-heterocycles | Semantic Scholar. [Link]

-

oxidation of aldehydes and ketones - Chemguide. [Link]

-

Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propio- namide in Water + Ethylene Glycol Media. [Link]

-

Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps. [Link]

-

Simultaneous photo-degradation of multi persistent herbicide pollutants using MIL-88A under UV or visible light irradiation. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Quantum Yield for the Aqueous Photochemical Degradation of Chlorantraniliprole and Simulation of Its Environmental Fate in a Model California Rice Field - PubMed. [Link]

-

Herbicide How-To: Understanding Herbicide Mode of Action | Oklahoma State University. [Link]

-

Conceptual approach to thermal analysis and its main applications - SciELO Colombia. [Link]

-

Nucleophilic substitution of S-phenyl thiol esters by electrogenerated polysulfide ions in N,N-dimethylacetamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide - NIH. [Link]

-

Oxidizing agents like potassium permanganate and potassium dichromate are being used in the process of oxidation of ethanol to ethanoic acid. My question is after oxidizing the ethanol, how will they remove these oxidizing agents from the system? - Quora. [Link]

-

simultaneous thermal analysis (tga-dta, tga-dsc) - CETCO. [Link]

-

Adsorption and photodegradation kinetics of herbicide 2,4,5-trichlorophenoxyacetic acid with MgFeTi layered double hydroxides - PubMed. [Link]

-

NaBH4 & LiAlH4 Reductions (IOC 23) - YouTube. [Link]

-

This is a very sensitive reaction!. [Link]

-

Balancing Redox Half-Equations: Dichromate & Permanganate | A-Level Chemistry. [Link]

-

(a) DSC thermograms and (b) TGA analysis under N2 gas (non‐oxidative... - ResearchGate. [Link]

-

Herbicide Mode-of-Action Summary - Purdue Extension. [Link]

Sources

- 1. 2-Chloro-N-(2,6-dimethylphenyl)acetamide synthesis - chemicalbook [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. biosynth.com [biosynth.com]

- 7. mdpi.com [mdpi.com]

- 8. cetco.com [cetco.com]

- 9. mdpi.com [mdpi.com]

- 10. Quantum Yield for the Aqueous Photochemical Degradation of Chlorantraniliprole and Simulation of Its Environmental Fate in a Model California Rice Field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 13. ijpsr.info [ijpsr.info]

- 14. m.youtube.com [m.youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profiling of N-(2-chloro-6-methylphenyl)acetamide: A Technical Guide

This technical guide details the solubility characteristics, thermodynamic behavior, and experimental determination protocols for N-(2-chloro-6-methylphenyl)acetamide (CAS 21352-09-0), a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Dasatinib) and chloroacetanilide herbicides.[1]

Executive Summary

N-(2-chloro-6-methylphenyl)acetamide (also known as 2'-chloro-6'-methylacetanilide) is a lipophilic amide used primarily as a stable intermediate in the synthesis of 2-chloro-6-methylaniline-based pharmaceuticals and agrochemicals.[1][2] Its solubility profile is governed by the interplay between the hydrophobic 2-chloro-6-methylphenyl ring and the hydrogen-bonding capability of the acetamide moiety.[1]

This guide provides a comprehensive framework for understanding its solubility in organic solvents, offering researchers a standardized protocol for experimental determination and thermodynamic modeling to optimize recrystallization and purification processes.[1]

Physicochemical Profile

Understanding the molecular architecture is prerequisite to predicting solubility behavior.[1] The compound exhibits a "push-pull" polarity where the amide group facilitates dissolution in protic solvents, while the halogenated aromatic ring drives lipophilicity.[1]

| Property | Value | Implication for Solubility |

| CAS Number | 21352-09-0 | Unique Identifier |

| Molecular Formula | C₉H₁₀ClNO | Moderate molecular weight (183.63 g/mol ) |

| LogP (Octanol/Water) | ~2.6 | Lipophilic : Poor water solubility; high affinity for organic solvents.[1][3] |

| H-Bond Donors | 1 (N-H) | Capable of H-bonding with alcohols/ketones.[1][3] |

| H-Bond Acceptors | 1 (C=O) | Accepts H-bonds from protic solvents (MeOH, EtOH).[1][3] |

| Physical State | Solid (Crystalline) | Requires energy (enthalpy of fusion) to break lattice during dissolution.[1][3] |

Solubility Thermodynamics & Solvent Selection

Solubility is not merely a physical constant but a thermodynamic equilibrium defined by the solute-solvent interaction energy versus the crystal lattice energy.[1]

Solubility Behavior by Solvent Class

Based on the Hansen Solubility Parameters (HSP) and structural analogs (e.g., 2,6-dimethylacetanilide), the solubility hierarchy for N-(2-chloro-6-methylphenyl)acetamide is characterized as follows:

-

Polar Protic Solvents (High Solubility):

-

Polar Aprotic Solvents (Very High Solubility):

-

Non-Polar Solvents (Low to Moderate Solubility):

-

Aqueous Media (Insoluble):

Thermodynamic Modeling (The Modified Apelblat Equation)

For process optimization, experimental solubility data (

- : Mole fraction solubility of the solute.[1]

- : Absolute temperature (Kelvin).[1]

- : Empirical parameters derived from regression of experimental data.

Application: Researchers should determine

Experimental Protocol: Solubility Determination

To generate high-quality solubility data, the Isothermal Saturation Method (Gravimetric) is the gold standard.[1] This protocol ensures thermodynamic equilibrium is reached.[1]

Reagents & Equipment[1][3][4]

-

Solute: N-(2-chloro-6-methylphenyl)acetamide (>99% purity).[1]

-

Solvents: HPLC grade (Methanol, Ethanol, Acetone, Toluene).[1]

-

Apparatus: Jacketed glass vessel, circulating water bath (

K), magnetic stirrer, 0.45 µm PTFE syringe filters.[1]

Step-by-Step Methodology

-

Preparation: Add excess solute to 50 mL of the chosen solvent in the jacketed vessel.

-

Equilibration: Stir the suspension at the target temperature (e.g., 298.15 K) for 6–8 hours .

-

Settling: Stop stirring and allow the suspension to settle for 1 hour to separate the phases.

-

Sampling: Withdraw 5 mL of the supernatant using a pre-heated syringe (to prevent precipitation in the needle) and filter immediately through a 0.45 µm filter.

-

Gravimetric Analysis:

-

Calculation:

[1]

Experimental Workflow Visualization

Figure 1: Standardized workflow for the gravimetric determination of solubility.

Applications in Purification & Crystallization

The solubility difference between N-(2-chloro-6-methylphenyl)acetamide and its precursors (e.g., 2-chloro-6-methylaniline) is exploited in purification.[1]

-

Cooling Crystallization: Due to the steep solubility curve in Ethanol , cooling a saturated solution from 60°C to 5°C results in high recovery yields (>85%) of high-purity crystals.[1]

-

Anti-Solvent Crystallization: Adding Water (anti-solvent) to a solution of the compound in Acetone induces rapid precipitation.[1] This is useful for maximizing yield but may occlude impurities if addition is too fast.[1]

References

-

PubChem Compound Summary. N-(2-chloro-6-methylphenyl)acetamide (CID 4226596).[1] National Center for Biotechnology Information (2025).[1] Available at: [Link][1]

-

Li, Y., et al. Solubility and Thermodynamic Properties of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Pure and Binary Solvents.[1] (Reference for structural analog methodology). Journal of Chemical & Engineering Data (2010).[1]

Sources

- 1. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diphenyl carbonate - Wikipedia [en.wikipedia.org]

- 3. Diphenyl carbonate (CAS 102-09-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. WO2011095125A1 - Synthesis methods and purification methods of dasatinib - Google Patents [patents.google.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(2-chloro-6-methylphenyl)acetamide and Its Analogs in Biological Systems

Disclaimer: The specific biological mechanism of action for N-(2-chloro-6-methylphenyl)acetamide is not extensively documented in publicly available scientific literature. This guide, therefore, provides a framework for investigating its potential activities based on the known mechanisms of structurally related compounds and outlines a comprehensive strategy for its characterization.

Introduction

N-(2-chloro-6-methylphenyl)acetamide belongs to the chloroacetamide class of chemical compounds. While this specific molecule is often cited as a chemical intermediate in synthesis processes, its broader family of N-aryl acetamides exhibits a wide range of biological activities.[1][2] Understanding the potential mechanism of action (MoA) requires an inferential approach based on its structural motifs and the established activities of its analogs. This guide will first explore the plausible biological targets and pathways for N-(2-chloro-6-methylphenyl)acetamide by examining its chemical relatives. Subsequently, it will provide a detailed, field-proven methodological workflow for researchers and drug development professionals to systematically elucidate the MoA of this or any novel small molecule.

Part 1: Inferred Mechanisms of Action from Structurally Related Compounds

The biological activity of a small molecule is intrinsically linked to its structure. By deconstructing N-(2-chloro-6-methylphenyl)acetamide into its core components—the chloroacetamide group and the 2-chloro-6-methylphenyl ring—we can hypothesize its potential biological roles.

The Chloroacetamide Moiety: A Precedent for Herbicidal and Antifungal Activity

The chloroacetamide functional group is the hallmark of a class of herbicides. For instance, the herbicide Acetochlor, which shares this core structure, functions by inhibiting very long-chain fatty acid elongases.[3] This disruption of lipid synthesis is critical for plant cell membrane integrity and growth. A related mechanism involves the inhibition of geranylgeranyl pyrophosphate (GGPP) cyclization enzymes, which are part of the gibberellin biosynthetic pathway in plants.[3]

Furthermore, compounds like 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide have been identified as fungicides.[4] The proposed mechanism for these related compounds is the interference with protein synthesis, a broad but potent mode of antimicrobial action.[4] This suggests that N-(2-chloro-6-methylphenyl)acetamide could possess antifungal or antibacterial properties by targeting essential cellular processes in microorganisms.[1]

The 2-Chloro-6-methylaniline Precursor: A Link to Kinase Inhibition

The aniline precursor to our topic compound, 2-chloro-6-methylaniline, is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[5] Most notably, it is a building block for Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[6][7]

While it is crucial to state that an intermediate does not necessarily share the MoA of the final API, the structural contribution is significant. Kinase inhibitors often feature a substituted aromatic ring that occupies the ATP-binding pocket of the enzyme. It is plausible, therefore, that N-(2-chloro-6-methylphenyl)acetamide could exhibit inhibitory activity against certain protein kinases, albeit likely with a different potency and selectivity profile than a highly optimized drug like Dasatinib.

A hypothetical signaling pathway that could be targeted by a kinase inhibitor is depicted below:

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Part 2: A Methodological Guide to Elucidating the Mechanism of Action

For a compound with an unknown MoA like N-(2-chloro-6-methylphenyl)acetamide, a systematic, multi-tiered approach is essential. The following workflow represents a robust strategy for its characterization.

Tier 1: Initial Phenotypic Screening and Target Identification

The first step is to determine the biological context in which the compound is active. This is achieved through broad phenotypic screening.

Experimental Protocol: High-Throughput Phenotypic Screening

-

Cell Line Selection: Choose a diverse panel of cell lines representing different tissues and disease states (e.g., cancer cell lines, normal fibroblasts, microbial cultures).

-

Assay Plate Preparation: Seed cells in 96-well or 384-well plates. For microbial assays, prepare liquid cultures.

-

Compound Treatment: Add N-(2-chloro-6-methylphenyl)acetamide across a wide range of concentrations (e.g., from 1 nM to 100 µM).

-

Incubation: Incubate for a relevant period (e.g., 48-72 hours for mammalian cells, 12-24 hours for microbes).

-

Viability Readout: Use a cell viability assay (e.g., CellTiter-Glo®, resazurin) to measure the compound's effect on cell proliferation and cytotoxicity.

-

Data Analysis: Calculate IC50 (half-maximal inhibitory concentration) values for each cell line.

Data Presentation: Hypothetical Screening Results

| Cell Line | Tissue of Origin | IC50 (µM) |

| HCT116 | Colon Cancer | 5.2 |

| A549 | Lung Cancer | 8.1 |

| MCF7 | Breast Cancer | 12.5 |

| MRC-5 | Normal Lung Fibroblast | > 100 |

| S. aureus | Bacterium | 25.7 |

| C. albicans | Fungus | 15.3 |

This hypothetical data suggests a selective anti-proliferative effect on cancer cells and moderate antimicrobial activity.

Tier 2: Target Deconvolution and Pathway Analysis

Once a phenotype is confirmed, the next crucial step is to identify the direct molecular target(s).

Workflow for Target Identification

Caption: A multi-pronged approach to identifying molecular targets.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular context.

-

Cell Culture and Lysis: Treat intact cells with the compound or vehicle control. Lyse the cells to release proteins.

-

Heat Challenge: Aliquot the lysate and heat at a range of temperatures (e.g., 40°C to 70°C). Ligand-bound proteins are typically more resistant to thermal denaturation.

-

Protein Separation: Centrifuge to pellet the aggregated, denatured proteins.

-

Quantification: Analyze the soluble protein fraction by Western blot (for a specific target) or mass spectrometry (for an unbiased approach).

-

Data Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve indicates target engagement.

Tier 3: In Vitro and In Vivo Model Validation

The final stage involves validating the MoA in more complex biological systems.

Experimental Protocol: In Vivo Xenograft Study

-

Model System: Use immunodeficient mice (e.g., NOD/SCID).

-

Tumor Implantation: Subcutaneously implant a responsive cancer cell line (e.g., HCT116 from Tier 1) into the flanks of the mice.

-

Treatment: Once tumors are established, randomize mice into treatment groups (vehicle control, N-(2-chloro-6-methylphenyl)acetamide at various doses).

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blot for phosphorylated pathway proteins) to confirm target engagement in the tumor tissue.

Conclusion

While N-(2-chloro-6-methylphenyl)acetamide remains an under-characterized molecule, its structural features provide a logical starting point for investigation. By drawing parallels with known herbicides, fungicides, and kinase inhibitor scaffolds, researchers can form testable hypotheses. The true scientific endeavor, however, lies in the systematic application of modern biological techniques. The tiered workflow presented here—from broad phenotypic screening to specific target validation and in vivo efficacy studies—provides a comprehensive and self-validating roadmap for drug development professionals to not only elucidate the mechanism of action for N-(2-chloro-6-methylphenyl)acetamide but for any novel compound emerging from chemical synthesis.

References

-

Song, Z.-W. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. National Institutes of Health. Available at: [Link][3]

-

Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156. Available at: [Link][1]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Backbone of Oncology: Understanding 2-Chloro-6-Methylaniline in Drug Synthesis. Available at: [Link][6]

-

Abdel-Wahab, B. F., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available at: [Link][2]

-

Patel, R. P., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link][8]

-

Al-Ostoot, F. H., et al. (2021). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. Available at: [Link][9]

-

Pharmaffiliates. (n.d.). 2-Chloro-6-methylaniline: A Crucial Intermediate for API Synthesis. Available at: [Link][5]

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. guidechem.com [guidechem.com]

- 8. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 9. irejournals.com [irejournals.com]

An In-depth Technical Guide to the Potential Biological Activities of N-(2-chloro-6-methylphenyl)acetamide

Foreword

In the landscape of modern medicinal and agricultural chemistry, the exploration of versatile chemical scaffolds is paramount to the discovery of novel bioactive agents. N-(2-chloro-6-methylphenyl)acetamide, a seemingly unassuming molecule, represents a critical nexus in the synthesis of a diverse range of compounds with significant biological activities. This technical guide provides an in-depth analysis of N-(2-chloro-6-methylphenyl)acetamide, not as an end-product with inherent biological functions, but as a pivotal intermediate. We will dissect its synthesis and, more importantly, explore the biological activities of the key molecules derived from it, offering researchers, scientists, and drug development professionals a comprehensive understanding of its potential applications.

Introduction to N-(2-chloro-6-methylphenyl)acetamide: A Versatile Synthetic Intermediate

N-(2-chloro-6-methylphenyl)acetamide, with the chemical formula C9H10ClNO, is an aromatic amide that serves as a fundamental building block in organic synthesis.[1] Its structure, characterized by a chloroacetamide moiety attached to a 2-chloro-6-methylaniline core, provides reactive sites amenable to further chemical modifications. While direct biological activities of this compound are not extensively documented, its true value lies in its role as a precursor to a variety of commercially significant molecules, ranging from pharmaceuticals to agrochemicals.[2][3] Understanding the synthesis and chemical reactivity of N-(2-chloro-6-methylphenyl)acetamide is therefore crucial for harnessing its potential in the development of new and improved bioactive compounds.

Synthesis of N-(2-chloro-6-methylphenyl)acetamide

The synthesis of N-(2-chloro-6-methylphenyl)acetamide is a well-established process, typically achieved through the acylation of 2-chloro-6-methylaniline with chloroacetyl chloride.[1] This nucleophilic acyl substitution reaction is a cornerstone of organic synthesis, valued for its efficiency and high yields.

Experimental Protocol: Synthesis of N-(2-chloro-6-methylphenyl)acetamide

Materials:

-

2-chloro-6-methylaniline

-

Chloroacetyl chloride

-

Anhydrous diethyl ether (or a suitable inert solvent)

-

Triethylamine (or another suitable base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-chloro-6-methylaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous diethyl ether to the stirred reaction mixture via the addition funnel over a period of 30 minutes. Maintain the temperature at 0°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aniline.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(2-chloro-6-methylphenyl)acetamide.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture, which could hydrolyze the highly reactive chloroacetyl chloride.

-

Ice Bath (0°C): The acylation reaction is exothermic. Cooling the reaction mixture controls the reaction rate, preventing the formation of byproducts.

-

Triethylamine: Acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

-

Aqueous Washes: The sodium bicarbonate wash removes any unreacted chloroacetyl chloride and the HCl byproduct. The water and brine washes remove any remaining water-soluble impurities.

-

Recrystallization: This final purification step removes any remaining impurities, yielding a product of high purity suitable for subsequent synthetic steps.

Application in the Synthesis of Local Anesthetics: The Case of Butanilicaine

A primary application of N-(2-chloro-6-methylphenyl)acetamide is in the synthesis of local anesthetics, most notably Butanilicaine.[1]

Synthesis of Butanilicaine

Butanilicaine is synthesized by the nucleophilic substitution of the chlorine atom in N-(2-chloro-6-methylphenyl)acetamide with n-butylamine.[1]

Caption: Synthetic pathway of Butanilicaine.

Biological Activity and Mechanism of Action of Butanilicaine

Butanilicaine is a local anesthetic of the amide type.[4] Like other local anesthetics such as bupivacaine, its primary mechanism of action is the blockade of voltage-gated sodium channels in the neuronal membrane.[5][6][7]

Mechanism of Action:

-

Penetration of the Neuronal Membrane: In its uncharged form, Butanilicaine diffuses across the lipid bilayer of the neuronal membrane.

-

Ionization within the Neuron: Once inside the neuron, the molecule becomes protonated (charged).

-

Binding to Sodium Channels: The charged form of Butanilicaine binds to the intracellular portion of voltage-gated sodium channels.[5]

-

Inhibition of Sodium Influx: This binding blocks the influx of sodium ions into the neuron, which is necessary for the generation and propagation of an action potential.[7]

-

Blockade of Nerve Conduction: By preventing depolarization, Butanilicaine effectively blocks the transmission of nerve impulses, resulting in a localized loss of sensation.[8]

Caption: Mechanism of action of Butanilicaine.

Potential Herbicidal Activity of Chloroacetamide Derivatives

While N-(2-chloro-6-methylphenyl)acetamide itself is not marketed as a herbicide, the chloroacetamide class of compounds is well-known for its herbicidal activity.[3][9] Herbicides like Metolachlor and Acetochlor are structurally related and are synthesized from similar intermediates.[3]

Mechanism of Action of Chloroacetamide Herbicides

Chloroacetamide herbicides primarily act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs).[9][10] VLCFAs are essential components of plant cell membranes and cuticular waxes.

Mechanism of Action:

-

Inhibition of Elongase Enzymes: Chloroacetamides inhibit the elongase enzymes responsible for the extension of fatty acid chains beyond 18 carbons.[9]

-

Disruption of Membrane Integrity: The lack of VLCFAs disrupts the formation and stability of cell membranes, leading to increased permeability and leakage.[9]

-

Inhibition of Seedling Growth: This disruption is particularly detrimental during early seedling growth, preventing the emergence and establishment of susceptible weeds.[9]

Workflow for Evaluating Herbicidal Activity

Caption: Workflow for herbicidal activity screening.

Potential Antifungal Activity of Acetamide Derivatives

Recent studies have highlighted the antifungal potential of chloroacetamide derivatives. Specifically, 2-chloro-N-phenylacetamide has demonstrated significant activity against fluconazole-resistant Candida species and Aspergillus flavus.[11][12][13]

Proposed Mechanisms of Antifungal Action

The exact mechanism of antifungal action is still under investigation, but two primary hypotheses have emerged:

-

Binding to Ergosterol: Similar to some established antifungal agents, 2-chloro-N-phenylacetamide may bind to ergosterol, a key component of the fungal cell membrane. This binding disrupts membrane integrity, leading to cell death.[13]

-

Inhibition of DNA Synthesis: There is also evidence to suggest that these compounds may inhibit thymidylate synthase, an enzyme crucial for DNA synthesis.[13]

Experimental Protocol: Antifungal Susceptibility Testing

Materials:

-

Test compound (e.g., a derivative of N-(2-chloro-6-methylphenyl)acetamide)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer (for reading absorbance)

-

Positive control antifungal (e.g., Fluconazole, Amphotericin B)

-

Negative control (DMSO or solvent used to dissolve the compound)

Procedure (Broth Microdilution Method based on CLSI guidelines):

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in a 96-well microtiter plate.

-

Prepare a standardized fungal inoculum according to CLSI guidelines.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include positive and negative controls in separate wells.

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined visually or spectrophotometrically.

Data Summary and Future Directions

The versatility of the N-(2-chloro-6-methylphenyl)acetamide scaffold is evident in the diverse biological activities of its derivatives.

| Derivative Class | Biological Activity | Mechanism of Action |

| Amine-substituted (e.g., Butanilicaine) | Local Anesthetic | Blockade of voltage-gated sodium channels |

| Chloroacetamides | Herbicidal | Inhibition of very-long-chain fatty acid (VLCFA) synthesis |

| Phenylacetamides | Antifungal | Ergosterol binding and/or DNA synthesis inhibition |

The established synthetic routes and the known biological activities of its derivatives make N-(2-chloro-6-methylphenyl)acetamide an attractive starting point for the development of novel bioactive molecules. Future research could focus on:

-

Combinatorial Chemistry: Creating libraries of derivatives by reacting N-(2-chloro-6-methylphenyl)acetamide with a wide range of nucleophiles to explore new biological activities.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the derivatives to optimize their potency and selectivity for a specific biological target.

-

Development of Hybrid Molecules: Incorporating the N-(2-chloro-6-methylphenyl)acetamide scaffold into hybrid molecules that combine the pharmacophores of different drug classes to achieve synergistic or multi-target effects.

By leveraging the chemical tractability of N-(2-chloro-6-methylphenyl)acetamide, researchers and drug development professionals can continue to explore its potential in addressing unmet needs in medicine and agriculture.

References

-

Butanilicaine - Wikipedia. (URL: [Link])

-

2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide - NIH. (URL: [Link])

-

The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Modern Pharmaceutical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. - SciELO. (URL: [Link])

-

Butanilicaine | C13H19ClN2O | CID 22379 - PubChem - NIH. (URL: [Link])

-

Scheme 4. Synthesis of N-substituted chloroacetamides. - ResearchGate. (URL: [Link])

-

The Crucial Link: 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide in Herbicide Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide - PubChem. (URL: [Link])

-

Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed. (URL: [Link])

-

Bupivacaine - Wikipedia. (URL: [Link])

-

Mode of Action for Chloroacetamides and Functionally Related Compounds - ResearchGate. (URL: [Link])

-

Bupivacaine - PubChem - NIH. (URL: [Link])

-

Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides1 - Cambridge University Press & Assessment. (URL: [Link])

-

Butanilicaine. (URL: [Link])

-

Pharmacology of Bupivacaine Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. (URL: [Link])

-

Alkylating Reactivity and Herbicidal Activity of Chloroacetamides - PubMed. (URL: [Link])

-

"butanilicaine": Local anesthetic derived from butaniline.? - OneLook. (URL: [Link])

-

Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - ResearchGate. (URL: [Link])

-

Mode of Action for Chloroacetamides and Functionally Related Compounds - Scilit. (URL: [Link])

-

Inhibitory effects of bupivacaine and lidocaine on adrenergic neuroeffector junctions in rat tail artery - PubMed. (URL: [Link])

-

N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study - MDPI. (URL: [Link])

-

Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners | Environmental Science & Technology - ACS Publications. (URL: [Link])

-